N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: is an organic compound that features a naphthalene ring system linked to a furan ring through a hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Hydroxyethylation: The furan ring is then subjected to hydroxyethylation using ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Naphthalene Carboxamide Formation: The final step involves the coupling of the hydroxyethyl furan derivative with naphthalene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, various nucleophiles.
Major Products
Oxidation: Furanones, hydroxylated furans.
Reduction: Alcohol derivatives, reduced naphthalene derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide involves its interaction with various molecular targets:
Antimicrobial Activity: The furan ring interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, affecting cellular responses.
Comparison with Similar Compounds
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: can be compared with other similar compounds:
N-[2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: Similar structure but with the furan ring attached at a different position, leading to different reactivity and biological activity.
N-[2-(thiophen-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: Contains a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.
N-[2-(pyridin-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide: Features a pyridine ring, which can enhance its ability to interact with biological targets due to the presence of a nitrogen atom.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(13-8-9-21-11-13)10-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQLHLXUNVJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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